Welcome to the BenchChem Online Store!
molecular formula C14H18N2O B8727324 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-one CAS No. 106380-71-6

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-one

Cat. No. B8727324
M. Wt: 230.31 g/mol
InChI Key: ZLXCYVSNJULUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04814344

Procedure details

A mixture of 1-(1-methyl-1H-indol-3-yl)-1-ethanone (46.16 g), paraformaldehyde (12.0 g) and dimethylamine hydrochloride (21.65 g) in ethanol (970 ml) was stirred and heated at reflux for 24 h. The mixture was diluted with water (3.5 l) and filtered. The filtrate was basified with 0.88 ammonia solution and extracted with ethyl acetate (3×665 ml). The combined organic extracts were washed with water, dried and evaporated to give title compound (57.24 g) as an oil, λmax (EtOH) 245.5 nm (ε15,820), λmax 303.5 nm (ε15,680), λinf 249.5 nm (ε15,015).
Quantity
46.16 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
21.65 g
Type
reactant
Reaction Step One
Quantity
970 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=[O:13])[CH3:12])=[CH:3]1.[CH2:14]=O.Cl.[CH3:17][NH:18][CH3:19]>C(O)C.O>[CH3:17][N:18]([CH3:14])[CH2:19][CH2:12][C:11]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:2]([CH3:1])[CH:3]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
46.16 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C(C)=O
Name
Quantity
12 g
Type
reactant
Smiles
C=O
Name
Quantity
21.65 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
970 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×665 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(=O)C1=CN(C2=CC=CC=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.24 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.